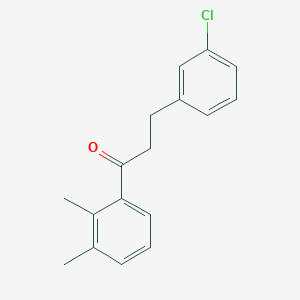

3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone

Overview

Description

Synthesis Analysis

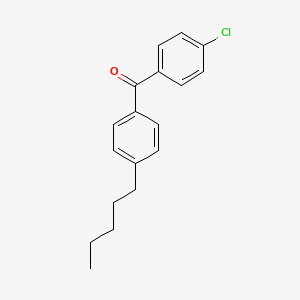

The synthesis of various compounds related to 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone has been explored in several studies. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their cytotoxic activities, indicating a potential for cancer therapy applications . Another study reported the synthesis of a compound with a 4-chlorophenyl group and its crystal structure, which could be related to the synthesis pathways of similar chlorophenyl compounds .

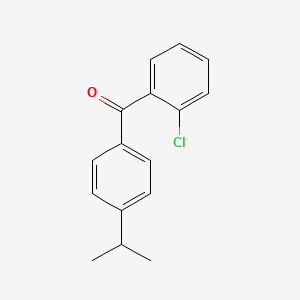

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups has been extensively studied. The crystal structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone shows that the dimethylaminophenyl group is nearly coplanar with the central propenone group, while the dichlorophenyl group is significantly twisted . This information is valuable for understanding the molecular conformation of related compounds. Additionally, the crystal structure of another chlorophenyl compound reveals the presence of intramolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chlorination reactions of substituted dimethylphenols have been described, yielding various chlorocyclohexa-dienones depending on the reaction conditions . These reactions are relevant to the chemical behavior of chlorophenyl compounds and could provide insights into the reactivity of 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be inferred from their molecular structures and synthesis products. For example, the formation of metal complexes suggests that these compounds can act as ligands, coordinating with metal ions . The crystallographic data, such as space group, cell parameters, and hydrogen bonding, contribute to the understanding of the physical properties, such as solubility and stability . The spectroscopic studies, including FTIR and NMR, provide detailed information on the functional groups and electronic environment within the molecules .

Scientific Research Applications

Synthesis and Biological Activity : This compound and its derivatives are used in synthesizing various metal complexes, which are tested for their anti-tumor activities. For instance, certain metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant inhibitory actions on human colorectal carcinoma cells without affecting normal cells. These findings suggest a potential pathway for colon cancer therapy through the inhibition of CDK8-CYCC kinase (Aboelmagd et al., 2021).

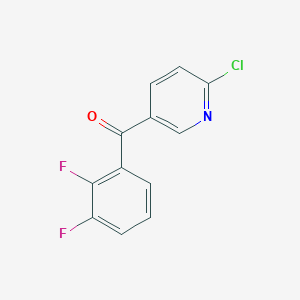

Chemical Synthesis Pathways : The compound is also of interest as a precursor in the synthesis of alkylsulfonyl-DDE containing different alkyl groups. This process contributes to understanding structural activity relationships and aids in synthesizing radiolabeled methylsulfonyl-DDE, crucial for research in environmental sciences and potentially in drug development (Cantillana et al., 2009).

Analytical Method Development : In the realm of analytical chemistry, derivatives of this compound are used in developing methods for analyzing phenols and chlorophenols from environmental samples. A 3-step analytical procedure involving solid-phase extraction, derivatization, and gas chromatography-mass spectrometry was optimized for this purpose, highlighting the compound's utility in environmental monitoring (Kovács et al., 2011).

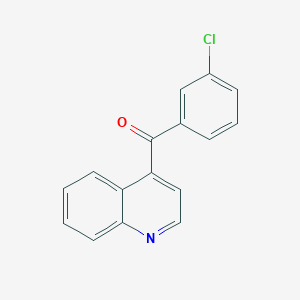

Urotensin-II Receptor Agonism : The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery opens new avenues for pharmacological research, particularly in understanding the receptor's role in human physiology and potential therapeutic applications (Croston et al., 2002).

Environmental Degradation Studies : The compound's derivatives are used in studies focusing on the degradation of phenolic compounds in environmental samples. These studies contribute to our understanding of environmental pollution and the development of new methods for wastewater treatment (Nweke & Okpokwasili, 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXFQHLQMOPZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644430 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone | |

CAS RN |

898787-01-4 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

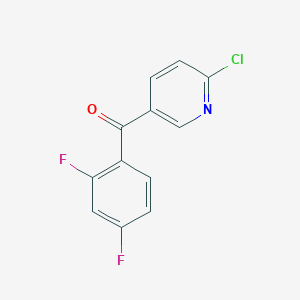

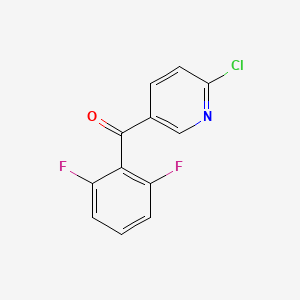

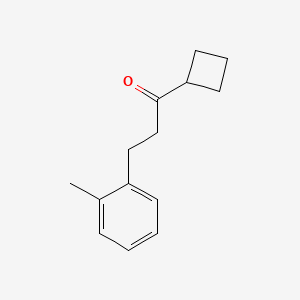

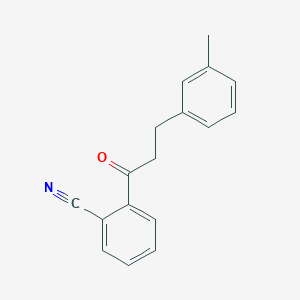

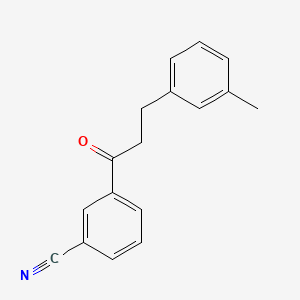

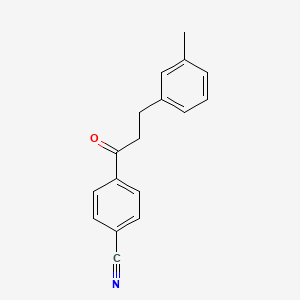

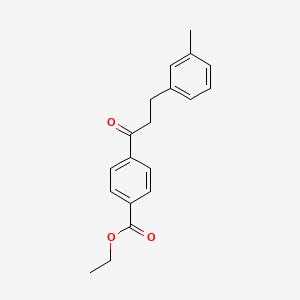

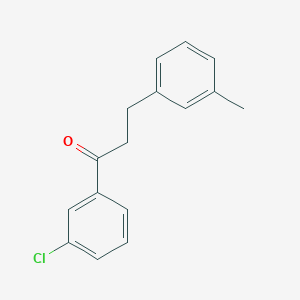

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.